

Application of Acetyldigitoxin in Cardiac Arrhythmia Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Acetyldigitoxin

Cat. No.: B7820674

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Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of *Digitalis* species, is a valuable tool in cardiac arrhythmia research. Its primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase pump in cardiomyocytes. This inhibition leads to a cascade of events, including an increase in intracellular sodium and calcium concentrations, which in turn modulates cardiac contractility and electrophysiology.^[1] These properties make **acetyldigitoxin** a useful agent for inducing experimental arrhythmias and for studying the underlying mechanisms of arrhythmogenesis.

This document provides detailed application notes and experimental protocols for the use of **acetyldigitoxin** in cardiac arrhythmia research.

Mechanism of Action

Acetyldigitoxin exerts its effects on cardiomyocytes primarily through the inhibition of the α -subunit of the Na⁺/K⁺-ATPase.^[1] This leads to:

- Increased Intracellular Sodium ([Na⁺]_i): Inhibition of the Na⁺/K⁺-ATPase pump results in the accumulation of sodium ions inside the cell.

- Increased Intracellular Calcium ($[Ca^{2+}]_i$): The elevated $[Na^+]_i$ alters the function of the Na^+/Ca^{2+} exchanger (NCX), leading to a reduced extrusion of calcium ions and a net increase in intracellular calcium concentration.[1]
- Enhanced Contractility: The rise in systolic free calcium enhances the interaction between actin and myosin filaments, resulting in a positive inotropic effect (increased force of contraction).[2]
- Altered Electrophysiology: **Acetyldigitoxin** also affects the electrical properties of cardiac cells by decreasing the conduction of electrical impulses through the atrioventricular (AV) node and altering the action potential duration.[1] At toxic concentrations, the calcium overload can lead to delayed afterdepolarizations (DADs), which can trigger arrhythmias.[2]

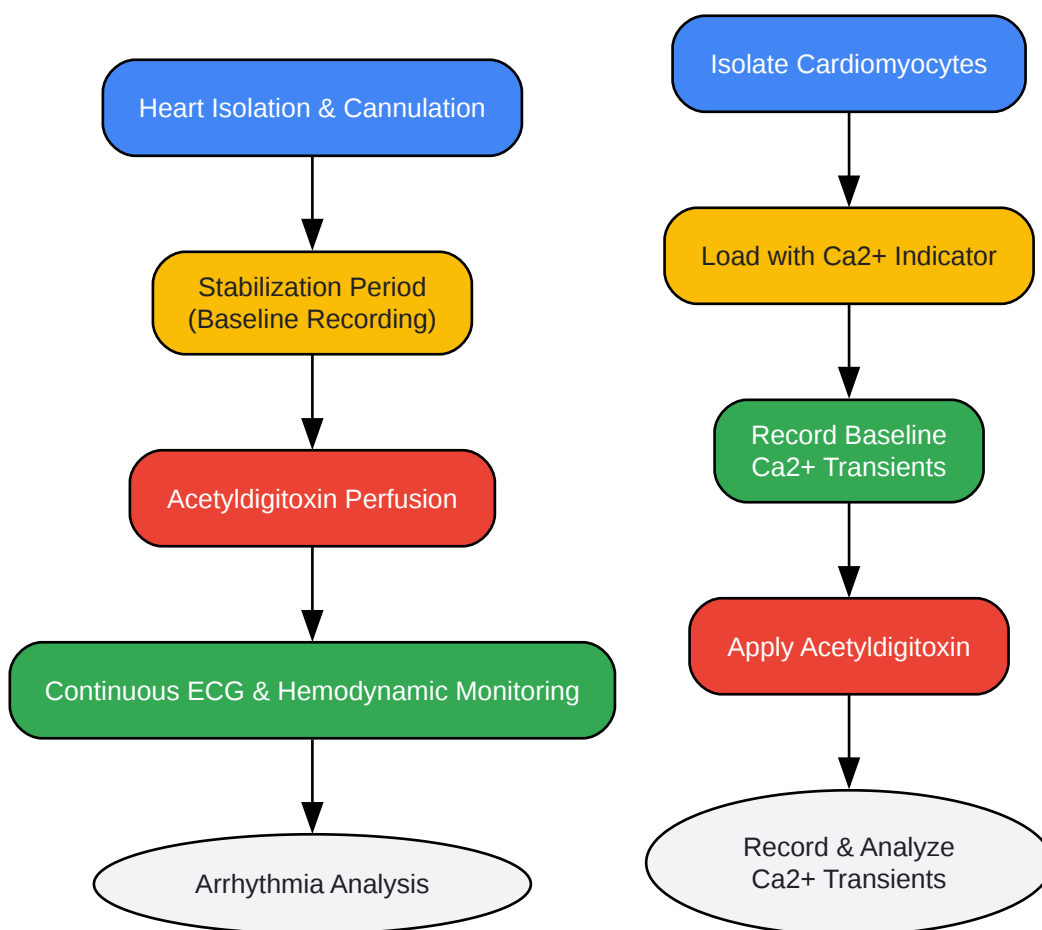
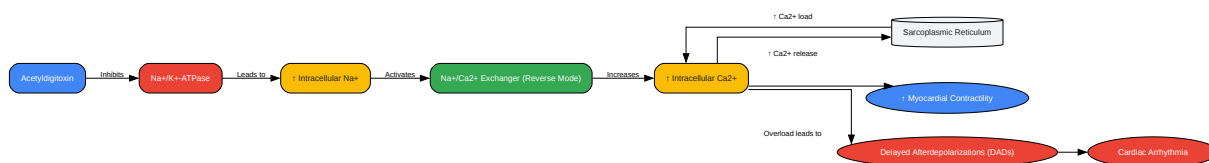
Data Presentation

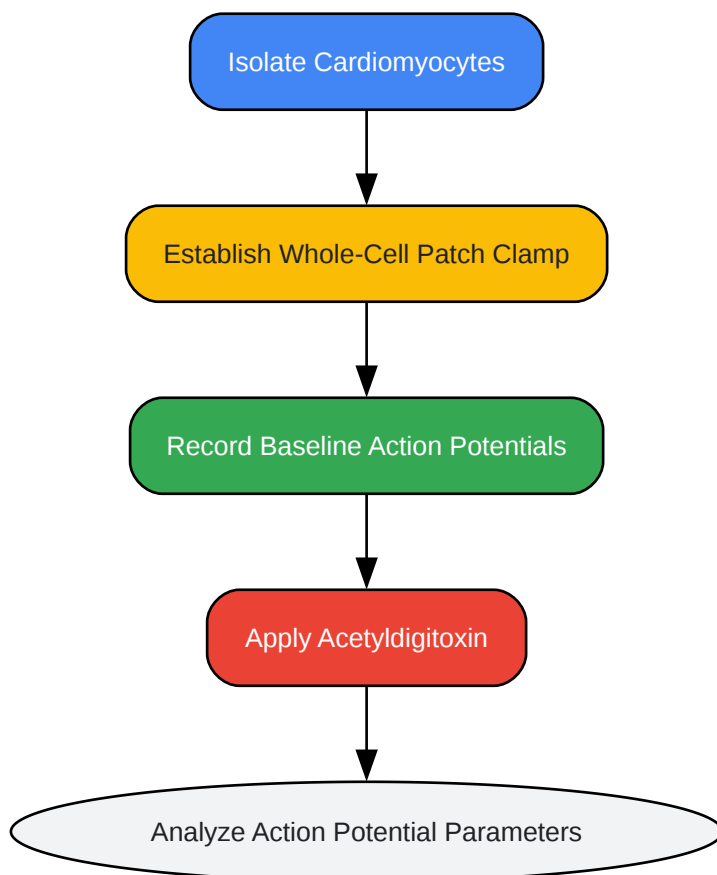
Quantitative Data on Acetyldigitoxin and Related Cardiac Glycosides

Parameter	Compound	Model System	Concentration/Dose	Effect	Reference
Na ⁺ /K ⁺ -ATPase Inhibition	Acetyldigitoxin	Isolated rat pinealocytes	IC50: 5 nM	Inhibition of Na ⁺ /K ⁺ -ATPase activity	GlpBio
Digoxin	Human cancer cell lines	IC50: 40-200 nM	Cytotoxicity through Na ⁺ /K ⁺ -ATPase inhibition	[3]	
Arrhythmia Induction	Digoxin	Anesthetized guinea pig	Slow intravenous infusion	Induction of extrasystoles and ventricular tachyarrhythmias	[4]
Acetylcholinesterase Inhibition	Cat and human working myocardium	8×10^{-7} to 2×10^{-6} M	Induces after-contractions and dysrhythmias	[2]	
Action Potential Duration (APD)	Digitoxin	Intact dog right ventricle	2.0 mg (intravenous)	Initial increase in APD90, followed by a late increase 2-4 hours post-injection	[5]
Digoxin	Intact dog right ventricle	1.0 - 2.0 mg (intravenous)	Initial increase in APD90 with no late effect	[5]	

Intracellular Calcium ([Ca ²⁺] _i)	Acetylcholine	Cat and human working myocardium	4 x 10 ⁻⁷ to 2 x 10 ⁻⁶ M	Increases intracellular Ca ²⁺ transients	[2]
High extracellular Ca ²⁺	Isolated neonatal rat ventricular myocytes	10.8 mM	Induces premature beats and tachyarrhythmia	[6]	

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